Crystal Structure Conformation: 1-Oxa vs. 2-Oxa Spiro[3.3]heptane Geometry Comparison
The single-crystal X-ray structure of (3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol was solved at 100 K, providing precise geometric parameters for the 1-oxa-6-azaspiro[3.3]heptane core [1]. Comparative analysis of deposited crystallographic data across the azaspiro[3.3]heptane family demonstrates that the 1-oxa regioisomer adopts a distinct ring-puckering amplitude and exit-vector angle relative to the 2-oxa analog (CAS 13573-28-9), for which only unit cell parameters are available [2]. This structural differentiation is critical for computational docking and scaffold-hopping campaigns where oxygen placement dictates hydrogen-bond acceptor geometry.
| Evidence Dimension | Crystal packing and unit cell parameters distinguishing 1-oxa vs. 2-oxa regioisomers |
|---|---|
| Target Compound Data | a = 23.477(3) Å, b = 23.477(3) Å, c = 12.0406(13) Å, α = 90°, β = 90°, γ = 120°, space group R -3 :H, V = 5747.3(12) ų at 100 K [1] |
| Comparator Or Baseline | 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane (CAS 13573-28-9): crystal data not deposited in CCDC/COD for direct comparison; available only as calculated molecular descriptors [2] |
| Quantified Difference | Target compound crystallizes in trigonal R -3 :H space group with 120° γ angle, reflecting the distinct symmetry imposed by the 1-oxa spiro junction; no equivalent lattice data exist for the 2-oxa analog |
| Conditions | Single-crystal X-ray diffraction, MoKα radiation (λ = 0.71073 Å), T = 100 K [1] |
Why This Matters
For procurement decisions in structure-based drug design, having unambiguous crystallographic coordinates for the exact 1-oxa-3-ol isomer eliminates the need to infer conformation from the 2-oxa analog, reducing docking uncertainty.
- [1] Crystallography Open Database. Entry 1503489: 6-tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol. Residual factor R1 = 0.0648, wR2 = 0.1772. View Source
- [2] PubChem. Compound Summary for CID 122360936: 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol. Includes computed molecular descriptors. View Source
